

Application Note: HPLC Method for the Quantification of Cephalosporin C

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Compound of Interest		
Compound Name:	Cephalosporin C	
Cat. No.:	B10777433	Get Quote

Introduction

Cephalosporin C is a β-lactam antibiotic and a key intermediate in the production of various semi-synthetic cephalosporin drugs.[1][2] Accurate and reliable quantification of **Cephalosporin C** is crucial for monitoring fermentation processes, ensuring product quality, and in various research and development settings.[3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[4] This application note provides a detailed protocol for the quantification of **Cephalosporin C** using a reversed-phase HPLC method.

Principle

The method utilizes a reversed-phase HPLC system with a C18 column to separate

Cephalosporin C from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. An isocratic mobile phase consisting of a buffer and an organic modifier is used to elute Cephalosporin C. Detection is typically performed using a UV detector at a wavelength where Cephalosporin C exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

1. Materials and Reagents



- Cephalosporin C reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Glacial acetic acid (analytical grade)
- Deionized water (18.2 MΩ·cm)
- 0.45 µm membrane filters
- 2. Instrumentation
- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Data acquisition and processing software.
- 3. Preparation of Solutions
- Mobile Phase (0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile, 95:5 v/v):
 - Dissolve approximately 7.708 g of ammonium acetate in 1000 mL of deionized water to prepare a 0.1 M solution.[5]
 - Adjust the pH to 5.6 ± 0.2 with glacial acetic acid.[5]
 - Mix 950 mL of the 0.1 M ammonium acetate buffer with 50 mL of acetonitrile.
 - Degas the mobile phase using sonication or vacuum filtration before use.
- Standard Stock Solution (1000 μg/mL):



- Accurately weigh 10 mg of Cephalosporin C reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve the standard in deionized water and make up the volume to the mark.[5] This solution should be stored at 4°C.[5]
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 μg/mL to 50 μg/mL (e.g., 0.5, 1, 2, 5, 10, 20, 50 μg/mL).[5]

4. HPLC Conditions

A summary of typical HPLC conditions for the analysis of cephalosporins is provided in the table below. These parameters can be used as a starting point and optimized for the specific instrument and column being used.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile (95:5 v/v)[5]
Flow Rate	0.8 mL/min[5]
Injection Volume	20 μL
Column Temperature	30°C[5]
Detection Wavelength	250 nm[5]
Run Time	Approximately 35 minutes[5]

5. Sample Preparation

Pharmaceutical Formulations:



- Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active ingredient and transfer it to a 10 mL volumetric flask.[5]
- Add deionized water, sonicate for at least 30 minutes to ensure complete dissolution, and then dilute to the mark with deionized water.[5]
- Filter the solution through a 0.45 μm membrane filter before injection.
- Fermentation Broths:
 - Centrifuge the fermentation broth to remove cells and other solid debris.
 - Filter the supernatant through a 0.45 μm membrane filter.
 - Dilute the filtered sample with deionized water to bring the concentration of
 Cephalosporin C within the linear range of the calibration curve.

6. Data Analysis

- Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a
 calibration curve of peak area versus concentration.
- Quantification: Inject the prepared sample solutions and record the peak areas for
 Cephalosporin C. Determine the concentration of Cephalosporin C in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

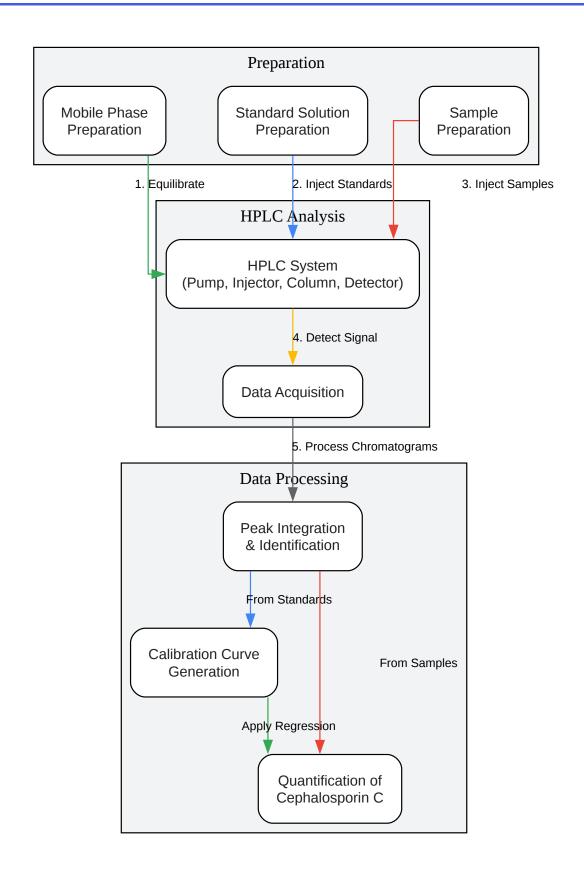
The following table summarizes typical validation parameters for HPLC methods used in the quantification of cephalosporins. These values demonstrate the performance characteristics of the described methodology.



Parameter	Typical Value
Linearity Range	0.5 - 50 μg/mL[5]
Correlation Coefficient (r²)	≥ 0.999[5]
Limit of Detection (LOD)	0.018 - 0.03 μg/mL[5]
Limit of Quantification (LOQ)	0.056 - 0.09 μg/mL[5]
Accuracy (Recovery)	98.30% - 100.85%[6]
Precision (RSD)	0.4% - 2.45%[6]

Workflow Diagram





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Caption: Workflow for the quantification of **Cephalosporin C** by HPLC.



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